Scientific Field: Analytical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide in a gel pharmaceutical formulation.
Methods of Application: An isocratic reversed-phase high performance liquid chromatographic method is developed and validated for this purpose.
Results or Outcomes: The calibration curve is linear (r² = 1.000) from 20–140% of the analytical concentration of 1.4 μg/mL. The mean percent relative standard deviation values for intra- and interday precision studies are < 1%.
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used in the simultaneous determination of the enantiomers of tocainide in blood plasma.
Methods of Application: The method involves gas-liquid chromatography with electron-capture detection.
Scientific Field: Pharmacology
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used as a nonsteroidal anti-inflammatory drug.
Scientific Field: Physical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the generation of infrared spectrum for analysis and identification purposes.
Methods of Application: The method involves the use of infrared spectroscopy.
N-(2,6-Dimethylphenyl)acetamide, also known as 2',6'-dimethylacetanilide, is an organic compound with the molecular formula . It is a derivative of acetanilide characterized by the substitution of two methyl groups at the 2 and 6 positions of the phenyl ring. This compound is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in the synthesis of local anesthetics, including lidocaine .
N-(2,6-Dimethylphenyl)acetamide has been investigated for its biological properties:
The synthesis of N-(2,6-Dimethylphenyl)acetamide typically involves:
N-(2,6-Dimethylphenyl)acetamide has several notable applications:
Research on N-(2,6-Dimethylphenyl)acetamide has focused on its interactions with biological systems:
Several compounds share structural similarities with N-(2,6-Dimethylphenyl)acetamide. Here’s a comparison highlighting their uniqueness:
N-(2,6-Dimethylphenyl)acetamide's unique substitution pattern on the phenyl ring imparts distinct chemical properties that enhance its utility as an intermediate in pharmaceutical synthesis. Its specific reactivity profile sets it apart from other acetamides and contributes to its significance in drug development .
Irritant